Forssman antigen pentaose
Description
Properties
Molecular Formula |
C32H55NO26 |
|---|---|
Synonyms |
GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Forssman Antigen Pentaose Expression
Enzymatic Pathway of Forssman Antigen Pentaose Synthesis
The biosynthesis of this compound is the result of a multi-step process occurring within the Golgi apparatus. This pathway utilizes a series of glycosyltransferases that sequentially add sugar moieties to a ceramide base. The final and defining step is catalyzed by Forssman synthetase, which acts on a specific precursor glycolipid.
Role of Forssman Synthetase (FS) (α1,3-GalNAc-transferase)
Forssman Synthetase (FS), officially known as globoside (B1172493) alpha-1,3-N-acetylgalactosaminyltransferase 1, is the key enzyme responsible for the synthesis of the Forssman antigen. nih.govuniprot.org It belongs to the glycosyltransferase 6 family. sinobiological.com The primary function of this enzyme is to catalyze the transfer of an N-acetylgalactosamine (GalNAc) residue from a UDP-GalNAc donor to its specific glycolipid acceptor. uniprot.org This transfer results in the formation of an α-1,3-glycosidic linkage, completing the pentasaccharide structure of the Forssman antigen. uniprot.org The enzyme is an integral membrane protein located in the Golgi apparatus. wikipedia.org
Precursor Glycolipid: Globoside (Gb4) as Substrate
The immediate precursor and specific substrate for Forssman Synthetase is Globoside (Gb4), also known as globotetraosylceramide (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer). uniprot.org Human cells that lack active Forssman Synthetase typically produce and accumulate the precursor globoside. wikipedia.org FS acts on the terminal N-acetylgalactosamine of Gb4, adding another GalNAc residue to form the final pentasaccharide structure of the Forssman antigen (GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer). uniprot.org
Catalytic Mechanism and Specificity of Forssman Synthetase
The catalytic activity of Forssman Synthetase is highly specific for both its sugar donor (UDP-GalNAc) and its acceptor substrate (Globoside). Research on the biosynthesis of Forssman glycolipid has proposed a "baton pass model," suggesting the existence of an enzyme complex consisting of both β- and α-transferases within the cell membrane. nih.gov In this model, the intermediate globoside, synthesized from trihexosylceramide, is efficiently passed to the α-transferase (Forssman Synthetase) for the final synthesis step without accumulating significantly in a free form. nih.gov
The specificity of the human enzyme is determined by a single critical amino acid residue. Molecular modeling and transfection experiments have shown that a single nucleotide polymorphism resulting in an arginine to glutamine change at residue 296 (Arg296Gln) is sufficient to reactivate the otherwise inactive human Forssman synthase. nih.govresearchgate.net This highlights the stringent structural requirements within the enzyme's active site for substrate binding and catalysis.
Genetic Basis of Forssman Antigen Expression
The expression of Forssman antigen is directly controlled by the GBGT1 gene. Variations and mutations within this gene across different species determine whether a functional Forssman Synthetase is produced, and consequently, whether the Forssman antigen is present on cell surfaces.
GBGT1 Gene and its Allelic Variants
The gene encoding Forssman Synthetase is the globoside alpha-1,3-N-acetylgalactosaminyltransferase 1 gene, or GBGT1. nih.govwikipedia.org In humans, this gene is located on chromosome 9q34.2. wikipedia.org The GBGT1 gene is a member of the histo-blood group ABO gene family, which encodes glycosyltransferases with related but distinct substrate specificities. wikipedia.org
Significant allelic diversity has been observed in the GBGT1 gene. nih.gov The most critical variant in humans is a single nucleotide polymorphism (SNP) c.887G>A, which leads to an amino acid substitution at codon 296 from arginine (Arg) to glutamine (Gln). nih.govnih.gov The presence of glutamine at this position (Gln296) results in a catalytically active enzyme capable of synthesizing the Forssman antigen. nih.gov Conversely, the common human allele encodes arginine at this position (Arg296), which renders the enzyme inactive. nih.govresearchgate.net Other nonsense and inactivating missense mutations have also been identified that can lead to a truncated or non-functional enzyme. nih.gov
| Allelic Variant | Amino Acid Change | Enzyme Activity | Forssman Antigen Expression |
|---|---|---|---|
| Wild-Type (most humans) | Arginine at position 296 (Arg296) | Inactive | Negative |
| c.887G>A | Glutamine at position 296 (Gln296) | Active | Positive |
| Nonsense/Missense Mutations | Truncated or altered protein | Inactive | Negative |
Functional Implications of Inactive Forssman Synthetase Alleles in Specific Species
The functional status of the GBGT1 gene varies significantly among species, leading to a distinct pattern of Forssman antigen expression.
Humans: In the vast majority of the human population, the GBGT1 gene functions as a pseudogene. researchgate.net The wild-type allele contains two common inactivating missense mutations, one of which results in the Arg296 codon, rendering the enzyme functionally inactive. nih.govresearchgate.netnih.gov As a result, humans are generally unable to synthesize the Forssman antigen and may produce naturally occurring anti-Forssman antibodies. nih.gov The rare individuals who do express the antigen possess the reactivating Arg296Gln mutation, forming the basis for the FORS histo-blood group system. nih.gov
Other Mammals: In contrast to humans and other primates, many other mammals, including dogs, mice, horses, and sheep, possess a GBGT1 gene that encodes a functional Forssman Synthetase. researchgate.netnih.gov The active enzyme in these species typically contains the Gln296 residue, homologous to the reactivated human variant. nih.gov Consequently, the Forssman antigen is widely expressed in the tissues of these animals. nih.gov The absence of the antigen in other species like rats, cows, and rabbits is due to different inactivating mutations in their respective GBGT1 genes. researchgate.net
| Species | GBGT1 Gene Status | Forssman Antigen Expression |
|---|---|---|
| Human (most) | Inactive (Pseudogene) | Absent |
| Dog, Cat, Horse, Mouse | Active | Present |
| Rat, Cow, Rabbit | Inactive (Various Mutations) | Absent |
Genetic Blueprint of Forssman Antigen Expression: Polymorphisms and Population Disparities
The expression of this compound on human cells is a rare phenomenon, governed by genetic variations within the globoside alpha-1,3-N-acetylgalactosaminyltransferase 1 (GBGT1) gene. The vast majority of the human population is Forssman-negative, a trait attributed to inactivating mutations in this gene. However, a rare genetic polymorphism can restore the gene's function, leading to the Forssman-positive phenotype. The distribution of these genetic variants shows significant differences across global populations, highlighting the role of ancestry in Forssman antigen status.
The primary determinant of Forssman antigen expression is a single nucleotide polymorphism (SNP) in the GBGT1 gene, which encodes the Forssman synthase enzyme. This enzyme is responsible for the final step in the biosynthesis of the Forssman antigen. In most humans, the GBGT1 gene contains missense mutations that render the enzyme inactive. Two key inactivating mutations have been identified: c.688G>A (p.Gly230Ser) and c.887A>G (p.Gln296Arg). The p.Gln296Arg mutation is particularly crucial, as the arginine at this position is associated with an inactive enzyme. nih.gov
Conversely, the rare Forssman-positive phenotype is primarily the result of a c.887G>A polymorphism, which leads to an arginine to glutamine substitution at codon 296 (p.Arg296Gln). nih.gov This single amino acid change is sufficient to reactivate the Forssman synthase, enabling the synthesis of the Forssman antigen. This was notably observed in individuals with the rare Apae ABO blood group subgroup, who were found to express Forssman antigen on their erythrocytes due to this specific mutation. nih.govnih.gov
Population studies have consistently demonstrated the rarity of the Forssman-positive genotype. For instance, screenings of blood donors in both Palestinian and Swedish populations found no individuals with the Forssman-positive phenotype. nih.gov Genetic sequencing in these populations confirmed that all individuals carried the wild-type, inactivating arginine at codon 296 of the GBGT1 gene. nih.gov
Large-scale genomic databases, such as the 1000 Genomes Project and the Genome Aggregation Database (gnomAD), provide a broader perspective on the global distribution of GBGT1 variants. Analysis of the 1000 Genomes Project data, encompassing 2,504 individuals from various ethnic backgrounds, revealed a high degree of allelic diversity within the GBGT1 gene, with 68 different alleles identified. nih.govnih.gov Despite this diversity, the activating c.887G>A mutation remains exceedingly rare across all populations.
The data from these population genetics studies underscores the fact that the Forssman-negative status is the norm for the human species. The inactivating mutations in the GBGT1 gene are highly prevalent globally, making the expression of Forssman antigen a rare exception.
Research Findings on GBGT1 Polymorphism and Population Distribution
| Polymorphism | Effect on Forssman Antigen Expression | Population | Allele Frequency | Study/Database |
|---|---|---|---|---|
| c.887A>G (p.Gln296Arg) | Inactivating (Forssman-Negative) | Palestinian | Present in all 284 individuals tested | Expression of the GBGT1 Gene and the Forssman Antigen in Red Blood Cells in a Palestinian Population nih.gov |
| c.887A>G (p.Gln296Arg) | Inactivating (Forssman-Negative) | Swedish | Present in all 256 individuals tested | Expression of the GBGT1 Gene and the Forssman Antigen in Red Blood Cells in a Palestinian Population nih.gov |
| c.887G>A (p.Arg296Gln) | Activating (Forssman-Positive) | Global (1000 Genomes Project) | Extremely Rare | GBGT1 is allelically diverse but dispensable in humans and naturally occurring anti-FORS1 shows an ABO-restricted pattern nih.gov |
| c.688G>A (p.Gly230Ser) | Inactivating (Forssman-Negative) | Global | Common | Molecular genetic basis of the human Forssman glycolipid antigen negativity nih.gov |
Immunological Properties and Recognition Mechanisms of Forssman Antigen Pentaose
Antigenicity and Immunoreactivity of Forssman Antigen Pentaose
The ability of the this compound to elicit an immune response is a key aspect of its immunological character. This is primarily observed through the induction of natural antibodies and the diverse repertoire of anti-carbohydrate antibodies present in serum.
Natural antibodies, predominantly of the IgM isotype, are present in the serum of individuals and are believed to play a role in the first line of defense against pathogens. frontiersin.orgstanford.edu The Forssman antigen is a potent inducer of such natural antibodies in species that lack its expression. For instance, in the hamster-to-rat xenotransplantation model, a significant IgM response directed against the Forssman antigen is observed in the rat, a species that does not naturally express this antigen. nih.gov
The production of these anti-Forssman antibodies is a classic example of a heterophile antibody response, where antibodies generated against an antigen from one species react with antigens from another. taylorandfrancis.com These naturally occurring antibodies are typically present without prior known immunization and are part of the normal immunological repertoire. The induction of these antibodies is thought to be stimulated by exposure to environmental factors, such as microorganisms in the gut, that express Forssman-like structures. derangedphysiology.com
Studies have shown that levels of anti-Forssman antibodies can vary among individuals and may be associated with certain health conditions. For instance, lower levels of anti-Forssman antibodies have been observed in cancer patients compared to age-matched healthy individuals. nih.gov
The serum of healthy individuals contains a diverse array of anti-carbohydrate antibodies, forming a unique "anti-carbohydrate antibody repertoire" (ACAR) for each person. nih.govresearchgate.netemory.edu This repertoire includes antibodies against a wide range of glycans, including Forssman-related antigens, globo-type antigens, and bacterial glycans. nih.govresearchgate.net Glycan microarray analyses have revealed that while each individual possesses a unique ACAR, there are also common patterns of reactivity. nih.govresearchgate.net
The distribution of these antibodies is not uniform across immunoglobulin isotypes. While IgG, IgM, and IgA are the most abundant isotypes in serum, their competitive binding to glycan antigens can influence detection and biological activity. plos.org Interestingly, IgM has been found to outcompete IgG and IgA for binding to many glycan antigens, which has important implications for biomarker studies. plos.org The repertoire of these anti-glycan antibodies can also be influenced by factors such as age and ethnicity. nih.govresearchgate.netdntb.gov.ua
| Factor Influencing Anti-Carbohydrate Antibody Repertoire | Key Findings | References |
| Individuality | Each person has a relatively unique anti-carbohydrate antibody repertoire (ACAR). | nih.govresearchgate.net |
| Antigenic Diversity | Repertoires include antibodies against a wide array of glycans, including Forssman-related antigens. | nih.govresearchgate.net |
| Isotype Competition | IgM can outcompete IgG and IgA for binding to many glycan antigens. | plos.org |
| Demographics | Differences in ACARs are associated with age and ethnicity. | nih.govresearchgate.netdntb.gov.ua |
Specificity of Antibody-Glycan Interactions
The interaction between antibodies and the this compound is highly specific, dictated by the precise molecular structure of the glycan epitope. Understanding this specificity is crucial for elucidating the mechanisms of immune recognition and cross-reactivity.
The immunodominant epitope of the Forssman antigen is the terminal disaccharide, GalNAcα1-3GalNAc. nih.govthermofisher.comnih.govresearchgate.net Monoclonal antibodies have been instrumental in dissecting the specific determinants recognized by the immune system. For example, monoclonal antibody 33B12 specifically reacts with this terminal sugar sequence. nih.govthermofisher.com
Further studies have identified antibodies that recognize internal sequences of the Forssman antigen. Monoclonal antibody 117C9, for instance, recognizes the internal sugar sequence GalNAcβ1-3Gal. nih.gov This demonstrates that while the terminal disaccharide is the primary determinant, other parts of the pentaose can also be involved in antibody binding. The structure of the complete this compound is GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.com
| Antibody Clone | Recognized Epitope/Sequence | Specificity | References |
| 33B12 | GalNAcα1-3GalNAc (terminal) | Specific for Forssman antigen | nih.govthermofisher.com |
| 117C9 | GalNAcβ1-3Gal (internal) | Reacts with Forssman antigen and other glycolipids | nih.gov |
| Human Monoclonal IgM | Terminal disaccharide of Forssman glycolipid | Reactive with Forssman antigen | nih.gov |
A notable feature of the Forssman antigen is its structural similarity to the histo-blood group A antigen, which can lead to cross-reactivity. nih.gov The blood group A antigen has a terminal GalNAcα1-3Gal structure, which shares similarity with the terminal disaccharide of the Forssman antigen. nih.gov This structural mimicry can result in antibodies directed against one antigen recognizing the other.
Human anti-A antibodies have been shown to cross-react with Forssman glycolipid. nih.gov However, this cross-reactivity is partial, and the specificity can differ. For instance, rabbit anti-Forssman antibodies are highly specific for the Forssman antigen, whereas human anti-A antibodies show a broader reactivity. nih.gov Interestingly, while many monoclonal anti-A reagents show immunochemical reactivity with the Forssman antigen in solid-phase assays, they are often unable to agglutinate Forssman-positive red blood cells. nih.gov
The crosstalk between the ABO and Forssman systems is further highlighted by the fact that the murine cis-AB transferase, an enzyme involved in ABO antigen synthesis, can also exhibit Forssman synthase activity. nih.gov
The development of monoclonal antibodies has provided powerful tools to investigate the expression and function of the Forssman antigen. nih.gov These antibodies exhibit high specificity for different epitopes on the Forssman glycolipid.
As previously mentioned, clone 33B12 is highly specific for the terminal GalNAcα1-3GalNAc disaccharide of the Forssman antigen. nih.govthermofisher.com In contrast, clone 117C9 recognizes an internal portion of the glycan, specifically the GalNAcβ1-3Gal sequence. nih.gov This differential recognition allows for a more detailed analysis of the antigen's structure and presentation on cell surfaces.
Human-mouse hybridoma technology has also been used to produce human monoclonal IgM antibodies that are reactive with the terminal disaccharide of the Forssman glycolipid. nih.gov These monoclonal antibodies are valuable reagents for diagnostic and therapeutic applications.
| Monoclonal Antibody | Isotype | Species of Origin | Recognized Epitope | Key Characteristics | References |
| 33B12 | IgG | Rat | Terminal GalNAcα1-3GalNAc | Highly specific for Forssman antigen. | nih.govthermofisher.commybiosource.com |
| 117C9 | IgM | Rat | Internal GalNAcβ1-3Gal | Reacts with overlapping epitopes on the Forssman glycolipid hapten. | nih.govmybiosource.com |
| Human-mouse hybrid | IgM | Human | Terminal disaccharide | Produces high concentrations of antibody reactive with the Forssman glycolipid. | nih.gov |
Interaction with Lectins and Glycan-Binding Proteins
The terminal disaccharide of the this compound, GalNAcα1-3GalNAc, serves as a crucial recognition motif for a variety of lectins, which are carbohydrate-binding proteins of non-immune origin. vectorlabs.comlongdom.org These interactions are highly specific, dictated by the three-dimensional structure of both the glycan and the lectin's carbohydrate recognition domain (CRD). vectorlabs.commdpi.com The binding is typically non-covalent, involving a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions. vectorlabs.com
Binding Affinity and Specificity with Lectins (e.g., Helix pomatia agglutinin, SLL-2)
The specificity and affinity of lectin binding to the this compound have been characterized for several lectins, most notably Helix pomatia agglutinin (HPA) and the coral lectin SLL-2.
Helix pomatia agglutinin (HPA): HPA, a lectin extracted from the Roman snail, exhibits a primary binding specificity for structures containing terminal α-linked N-acetylgalactosamine (GalNAc). um.esnih.gov Extensive research has demonstrated that its affinity is significantly enhanced by the presence of specific oligosaccharide structures. Inhibition studies have revealed a clear preference hierarchy for HPA binding, with the this compound being one of the most potent inhibitors. um.es The crystal structure of HPA complexed with the Forssman disaccharide (αGalNAc1-3GalNAc) reveals that a histidine residue in the binding site makes hydrophobic contact with the aglycon part of the epitope, which explains the lectin's preference for GalNAc that is further substituted with another sugar or an amino acid. rcsb.org While the affinity for the monosaccharide GalNAc is in the 10⁻⁴ M range, the binding to the complete Forssman antigen is considerably stronger, highlighting the importance of the extended glycan structure for high-affinity recognition. um.esnih.gov
Table 1: Binding Preference of Helix pomatia agglutinin (HPA)
| Glycan Structure | Relative Binding Affinity |
|---|---|
| Forssman antigen pentasaccharide (GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc) | Highest |
| GalNAcα1-3GalNAc | High |
| GalNAcα1-3Galβ1-3GlcNAc | Moderate |
| GalNAc (N-acetylgalactosamine) | Base |
Data derived from research on HPA inhibition assays. um.es
SLL-2: SLL-2 is a lectin isolated from the octocoral Sinularia lochmodes and is involved in symbiotic relationships. nih.gov This lectin demonstrates high affinity and specificity for the Forssman antigen. nih.gov Structural studies of SLL-2 complexed with the Forssman antigen tetrasaccharide (GalNAcα1-3GalNAcβ1-3Galα1-4Galβ) have provided detailed insights into its recognition mechanism. The analysis revealed that the terminal two saccharides of the Forssman antigen, GalNAcα1-3GalNAc, bind directly to the galactopyranoside binding site of the SLL-2 protein. nih.gov This specific interaction underscores the role of the terminal disaccharide of the Forssman antigen as the primary determinant for binding.
Table 2: Lectin Specificity for Forssman Antigen Structures
| Lectin | Source | Primary Binding Motif | Recognized Forssman Structure |
|---|---|---|---|
| Helix pomatia agglutinin (HPA) | Roman Snail (Helix pomatia) | Terminal α-GalNAc | Pentasaccharide and Disaccharide um.esrcsb.org |
| SLL-2 | Octocoral (Sinularia lochmodes) | GalNAcα1-3GalNAcβ- | Pentasaccharide and Tetrasaccharide nih.gov |
Functional Consequences of Lectin-Forssman Antigen Pentaose Interactions
The binding of lectins to the Forssman antigen on cell surfaces can trigger significant biological events, ranging from establishing symbiosis to influencing cancer progression.
The interaction between HPA and Forssman-related antigens on tumor cells is a well-documented example with profound functional consequences. The expression of HPA-binding glycans, including the Forssman antigen, on the surface of cancer cells is strongly correlated with increased metastatic potential and poor patient prognosis in several types of cancer, such as breast, gastric, and colorectal cancers. um.esresearchgate.net It is hypothesized that alterations in cell surface glycosylation, leading to the exposure of these antigens, may promote cancer cell migration and adhesion to endothelial cells of distant organs. researchgate.net More recently, it has been discovered that HPA can bind to O-GlcNAcylated transcription factors and other intracellular proteins in breast cancer cells that have a metastatic phenotype. researchgate.netnih.gov This interaction represents a novel mechanism by which HPA binding can be linked to the aggressive behavior of cancer cells. nih.gov
In the marine environment, the interaction between the SLL-2 lectin and a Forssman-like antigen on the surface of the microalga Symbiodinium sp. is critical for the establishment of symbiosis with its coral host. nih.gov The binding of SLL-2 acts as a chemical signal that induces the transformation of the motile, free-swimming microalgae into a non-motile, coccoid state, which is the symbiotic form that resides within the coral's tissues. nih.gov This lectin-glycan interaction is therefore a key molecular event that initiates and maintains this vital ecological partnership. nih.gov
Biological Roles and Pathological Significance of Forssman Antigen Pentaose
Cellular Expression and Distribution
The expression and presentation of Forssman antigen pentaose on the cell surface are not uniform across the animal kingdom, nor are they consistent throughout the developmental stages of an organism. This differential expression plays a crucial role in its biological functions and pathological implications.
Developmental Regulation of Forssman Antigen Expression
The expression of Forssman antigen is dynamically regulated during embryonic development, suggesting a role in cellular differentiation and tissue morphogenesis. plos.org Studies in post-implantation mouse embryos have provided detailed insights into this temporal and spatial regulation.
In the early mouse embryo, the inner cell mass is Forssman antigen-positive. nih.gov As development proceeds, its derivatives, the epiblast and the primary embryonic endoderm, also express the antigen. nih.gov However, as the epiblast differentiates into the embryonic ectoderm, it becomes Forssman antigen-negative, while the endodermal cells remain positive. nih.gov This indicates that the expression of the antigen is downregulated in specific cell lineages as they commit to a particular fate.
Furthermore, primordial germ cells are initially Forssman antigen-positive but become negative around day 14 of development. nih.gov Subsequently, other cells within the developing gonad, believed to be Sertoli cell precursors, begin to express the antigen. nih.gov This switch in expression highlights the antigen's potential role as a marker for different stages of cellular maturation and lineage specification.
Research on the maturation of stromal macrophages in hematopoietic foci also points to a regulated expression of Forssman antigen. asm.org Following bone marrow transplantation in mice, a transient decrease in the percentage of Forssman-positive stromal macrophages was observed, which later returned to normal levels. asm.org This delayed expression suggests that the antigen appears on well-matured stromal macrophages under the influence of the specific microenvironment. asm.org
Role in Host-Pathogen Interactions
The presence of this compound on the surface of host cells provides a docking site for various pathogens, including viruses, bacteria, and parasites. This interaction is a critical first step in the infection process for these organisms.
Viral Receptor Function: Polyomavirus Attachment and Entry
While many polyomaviruses utilize sialylated glycans for attachment to host cells, the sheep polyomavirus (ShPyV) has been shown to use the neutral, non-sialylated Forssman antigen as a receptor. biorxiv.orgresearchgate.net The major capsid protein VP1 of ShPyV specifically binds to the Forssman glycolipid. biorxiv.orgresearchgate.net Structural analysis has revealed that the terminal Forssman disaccharide is the key determinant for this interaction. biorxiv.org This discovery was the first report of a viral protein engaging the Forssman antigen and a neutral glycolipid acting as a polyomavirus receptor. biorxiv.orgresearchgate.net This specific binding of ShPyV VP1 to Forssman-positive erythrocytes, but not to human A, B, or O blood group erythrocytes, underscores the specificity of this interaction and its potential role in determining the host and tissue tropism of the virus. biorxiv.org
Bacterial Adhesion and Infection Mechanisms
Bacterial adhesion to host cells is a crucial step in colonization and the initiation of infection. nih.gov This process is mediated by bacterial surface proteins called adhesins, which recognize and bind to specific receptors on the host cell surface. wikipedia.org Glycosphingolipids, including the globo-series to which Forssman antigen belongs, are known to function as receptors for a variety of bacterial adhesins. For instance, the PapG adhesin of uropathogenic Escherichia coli mediates binding to Galα(1,4)Gal moieties present in the globoseries of glycolipids on uroepithelial cells. nih.gov While direct binding of a specific bacterial adhesin solely to the terminal pentaose structure of the Forssman antigen is an area of ongoing research, the presence of this glycolipid on cell surfaces in various species makes it a potential target for bacterial pathogens seeking to establish an infection.
Parasite Antigenicity and Immune Evasion Strategies
Some parasites have evolved mechanisms to mimic host antigens as a strategy to evade the host's immune system. This phenomenon, known as antigenic mimicry, can prevent the parasite from being recognized as foreign. The nematode Trichinella spiralis is known to produce the Forssman antigen. nih.gov By displaying this antigen on its surface, the parasite may be able to avoid clearance by the host's immune system in Forssman-positive species. This strategy of molecular mimicry could contribute to the parasite's ability to establish a chronic infection.
Aberrant Expression in Disease States
The Forssman antigen, a glycosphingolipid, is typically absent in most human tissues. However, its re-expression or aberrant expression in certain pathological conditions, particularly in cancer, has made it a subject of significant research interest. This altered expression pattern is closely linked to cellular transformation and disease progression.
Association with Cancerogenesis and Tumor-Associated Antigen Research
The reappearance of the Forssman antigen in human tumors is a key aspect of its association with carcinogenesis. This expression is considered an oncofetal phenomenon, as the antigen is present in some fetal tissues, disappears after birth, and can reappear in malignant cells. nih.gov Recent research has uncovered that mutations in the human blood group A transferase (hAT) protein within cancer cells can convert it into a Forssman synthase. carrerasresearch.org This alteration leads to the production and display of the Forssman antigen on the membranes of cancer cells. carrerasresearch.org
Because the Forssman antigen is absent in the vast majority of healthy humans, it represents an ideal candidate for a tumor-associated antigen (TAA). carrerasresearch.org TAAs are substances produced by tumor cells that can trigger an immune response. The high specificity of the Forssman antigen to cancerous tissue makes it a promising target for novel cancer therapies, such as super-specific immune-based drugs and immunotherapies. carrerasresearch.org Research suggests that the Forssman antigen could be present in approximately 20% of tumors, particularly those of epithelial origin like gastrointestinal, pancreatic, and prostate cancers. carrerasresearch.org
Studies have observed that serum levels of naturally occurring anti-Forssman antibodies are often lower in cancer patients compared to healthy controls. nih.govnih.gov This is hypothesized to be due to the absorption of these antibodies by the Forssman antigen-expressing tumor cells. nih.gov Consequently, monitoring these antibody levels has been proposed as a potential tool in cancer diagnostics and prognosis. nih.govnih.gov
Altered Glycan Expression in Malignant Tissues (e.g., lung, gastric, breast cancers)
The expression of this compound varies among different types of malignant tissues, and its presence is often correlated with the tumor's characteristics.
Gastric Cancer: Studies have demonstrated the presence of Forssman glycolipid as pentaglycosylceramide in a significant percentage of human gastric cancers. nih.gov In one study, it was found in nine out of 12 gastric cancer cases, with its content often increased compared to adjacent non-cancerous tissues. nih.gov The expression pattern can also correlate with the tumor's differentiation; well-differentiated tumors may show higher expression, while poorly differentiated areas show less. ijbls.org Furthermore, serum antibody levels in patients with gastric cancer tend to be lower than in healthy individuals, and these levels have been observed to rise after successful surgical removal of the tumor, only to decrease again upon recurrence. nih.gov
Lung Cancer: Forssman antigen has been isolated from both normal lung tissue and lung carcinomas, including adenocarcinoma, squamous cell carcinoma, and small cell carcinoma. nih.govnih.gov Research into the enzymes that synthesize and degrade the antigen in lung neoplasms has revealed distinct patterns based on histological type. In squamous cell carcinomas, the activities of both the synthetic and degradative enzymes were found to be higher than in uninvolved lung tissue. nih.gov In contrast, adenocarcinomas showed no consistent abnormalities, although the average activities of these enzymes were elevated. nih.gov
Breast Cancer: The link between Forssman antigen and breast cancer has also been investigated, primarily through serological studies. A reduction in the levels of antibodies against the Forssman antigen has been observed in patients with breast cancer, although to a lesser degree than in gastrointestinal cancers. nih.gov It has been noted that the number of patients with low antibody titers tends to increase as the cancerous process progresses. nih.gov
The following table summarizes the findings on Forssman antigen expression in different cancers.
| Cancer Type | Key Research Findings | References |
| Gastric Cancer | Detected as pentaglycosylceramide in 9 of 12 cancer tissues, often with increased content compared to normal tissue. | nih.gov |
| Serum levels of anti-Forssman antibodies are lower in patients and increase post-surgery, decreasing again with recurrence. | nih.gov | |
| Higher expression may be associated with well-differentiated tumors. | ijbls.org | |
| Lung Cancer | Identified in normal lung and various lung carcinoma types. | nih.gov |
| In squamous cell carcinoma, synthetic and degradation enzyme activities are higher than in normal tissue. | nih.gov | |
| In adenocarcinoma, mean activities of these enzymes are elevated but without a consistent pattern. | nih.gov | |
| Breast Cancer | Reduced serum levels of anti-Forssman antibodies observed, with lower titers correlating with disease progression. | nih.gov |
Potential Role in Other Disease Contexts
While the primary focus of Forssman antigen research has been in oncology, its significance extends to other pathological contexts. The antigen is known to be involved in the "Forssman reaction," a mechanism of antibody- and complement-mediated tissue injury. researchgate.net In animal models, the interaction of Forssman antibodies with the antigen on the surface of endothelial and epithelial cells can initiate this inflammatory reaction. researchgate.net
Additionally, the Forssman glycolipid can act as a receptor for certain bacterial infections in animals, indicating a role in host-pathogen interactions. biorxiv.org Although its involvement in human infectious diseases is less clear, the potential for such interactions exists. The broader implications of Forssman antigenicity in diseases beyond cancer are still being explored, but it is evident that its expression is relevant to specific immunological and pathological processes. biorxiv.org
Synthetic Approaches and Chemical Biology of Forssman Antigen Pentaose
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, providing an efficient pathway to complex oligosaccharides. mdpi.com This approach has been successfully applied to the synthesis of the Forssman antigen. nih.govrsc.org A key development in this area was the identification and application of novel glycosyltransferases from bacterial sources. nih.gov
Researchers have identified an α1,4-galactosyltransferase (CgtD) and a β1,3-N-acetylgalactosaminyltransferase (CgtE) in Campylobacter jejuni, which can synthesize mimics of P blood group antigens. nih.gov Furthermore, an α1,3-N-acetylgalactosaminyltransferase (Pm1138) was discovered in Pasteurella multocida Pm70, which is involved in the synthesis of a Forssman antigen mimic on its lipooligosaccharide structure. nih.gov These enzymes were cloned and expressed in Escherichia coli, yielding soluble recombinant proteins. The use of these enzymes in a controlled, sequential manner allows for the high-yield synthesis of the Forssman antigen and its precursors. nih.gov
| Enzyme | Source Organism | Function in Forssman Antigen Synthesis |
| CgtD | Campylobacter jejuni LIO87 | α1,4-galactosyltransferase activity |
| CgtE | Campylobacter jejuni LIO87 | β1,3-N-acetylgalactosaminyltransferase activity |
| Pm1138 | Pasteurella multocida Pm70 | α1,3-N-acetylgalactosaminyltransferase activity |
Chemical Synthesis Strategies for Oligosaccharide Construction
Purely chemical methods provide a powerful alternative for constructing the Forssman antigen pentasaccharide. These strategies often rely on the sequential or convergent assembly of monosaccharide or oligosaccharide building blocks. One established method is a convergent [2+3] strategy, where a disaccharide donor and a trisaccharide acceptor are coupled to form the pentasaccharide. nih.gov Another approach involves a block synthesis, where a trisaccharide bromide is condensed with a disaccharide, followed by deprotection steps to yield the final pentasaccharide. nih.gov These methods require careful planning of protecting group strategies to ensure regioselectivity and stereoselectivity during glycosylation reactions.
To improve efficiency and reduce the number of intermediate purification steps, one-pot glycosylation procedures have been developed. nih.govrsc.org One such strategy for the Forssman antigen involves a chemo- and α-selective glycosylation of a thiogalactoside with a hemiacetal donor using a specific mixture of reagents (Tf₂O, TTBP, and Ph₂SO) to construct the trisaccharide at the reducing end in a single pot. nih.govresearchgate.net Subsequently, the full pentasaccharide is assembled by glycosylating this trisaccharide acceptor with a disaccharide donor, also in a one-pot process. nih.gov This method significantly streamlines the synthesis of the complex pentasaccharide structure. nih.gov
The synthesis of derivatives and analogues of the Forssman antigen is essential for probing its biological functions and for developing potential therapeutics. nih.govnih.gov Using the established one-pot glycosylation method, researchers have created pentasaccharides where the N-acetylgalactosamine (GalNAc) units are partially or fully replaced by galactose (Gal) units. nih.gov Specifically, Galα(1,3)GalNAc and Galα(1,3)Gal derivatives have been successfully prepared. nih.gov Additionally, analogues of the terminal disaccharide have been synthesized, such as GalNAcα1-3GalNAcα1-Osp, where "sp" represents a spacer arm. researchgate.net
To facilitate biological studies, the Forssman antigen pentasaccharide is often equipped with a functionalized linker or tether. nih.govelicityl-oligotech.com This linker allows the oligosaccharide to be conjugated to carrier proteins for vaccine development or attached to surfaces and fluorescent tags for use as biological probes. nih.govnih.gov A common strategy involves synthesizing the pentasaccharide with a functionalized tether at the reducing end. nih.gov For example, analogues containing a terminal alkyne group have been created, which can be used in "click" chemistry reactions for efficient conjugation to other molecules. elicityl-oligotech.comnih.gov Spacered glycosides, such as those incorporating a (CH₂)₃NHCOCF₃ spacer, have also been synthesized to connect the oligosaccharide to other entities while minimizing steric hindrance. researchgate.net
Structure-Activity Relationship (SAR) Studies of Forssman Antigen Pentaose and Derivatives
Structure-activity relationship (SAR) studies investigate how specific structural features of a molecule influence its biological activity. frontiersin.orgnih.govnih.gov For the Forssman antigen, SAR studies have focused on its interaction with lectins, such as SLL-2 from the octocoral Sinularia lochmodes. nih.gov By testing the binding of synthetic oligosaccharides and their derivatives to SLL-2, researchers have determined key structural requirements for this interaction. nih.gov
| Structural Modification | Observation | Implication for SLL-2 Binding |
| Replacement of GalNAc with Gal | Reduced binding affinity | The N-acetyl substituents are important for binding. |
| Variation in oligosaccharide length | Binding affinity is dependent on chain length | The full pentasaccharide structure contributes to optimal binding. |
Analytical and Biophysical Characterization Methodologies
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are fundamental to defining the covalent and conformational structure of complex glycans like the Forssman antigen pentaose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of oligosaccharides in solution. For the this compound, 1D and 2D NMR experiments are employed to confirm its structure and determine its preferred three-dimensional shape.
Complete assignment of the proton (¹H) and carbon-¹³C (¹³C) NMR parameters, such as chemical shifts and coupling constants, is achieved using a combination of 1D and 2D techniques. nih.gov These parameters serve to confirm the identity and sequence of the monosaccharide units and the stereochemistry of the glycosidic linkages.
Table 1: Illustrative NMR Parameters for Oligosaccharide Analysis
| NMR Technique | Information Obtained | Application to this compound |
|---|---|---|
| 1D ¹H and ¹³C NMR | Chemical shifts, coupling constants (J-couplings) | Confirms monosaccharide identity, anomeric configuration, and ring form. |
| 2D COSY (Correlation Spectroscopy) | ¹H-¹H scalar coupling correlations within a spin system | Assigns proton signals within each monosaccharide ring. |
| 2D TOCSY (Total Correlation Spectroscopy) | Correlations between all protons within a spin system | Complete assignment of all protons in a given sugar residue. |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Correlation between directly bonded ¹H and ¹³C nuclei | Assigns carbon signals based on their attached proton signals. |
| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Correlations between ¹H and ¹³C over 2-3 bonds | Determines the sequence of monosaccharides by identifying through-bond correlations across glycosidic linkages. |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons (<5 Å) | Defines the 3D conformation by measuring inter-residue proton proximities across glycosidic linkages. |
Mass spectrometry (MS) is an indispensable tool for glycan analysis due to its high sensitivity and ability to determine molecular weight and sequence. nih.gov Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are most commonly used because they generate intact molecular ions with minimal fragmentation. nih.govfrontiersin.org
For the this compound, MS analysis provides a precise molecular weight, confirming its composition. When coupled with tandem mass spectrometry (MS/MS), it can be used to sequence the glycan. In MS/MS, the isolated molecular ion is fragmented in a controlled manner, and the resulting fragment ions provide information about the monosaccharide sequence and branching patterns. The fragmentation patterns can reveal the loss of terminal sugars, allowing for the reconstruction of the oligosaccharide chain.
To enhance analysis, MS is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are effective for separating glycan isomers. nih.govresearchgate.net Derivatization techniques, such as permethylation, can be used to increase the hydrophobicity of the glycan, improve ionization efficiency, and simplify fragmentation analysis. aspariaglycomics.com
Table 2: Mass Spectrometry Techniques in Glycan Analysis
| Technique | Principle | Application to this compound |
|---|---|---|
| MALDI-TOF MS | Analyte is co-crystallized with a matrix and ionized by a laser pulse. Time-of-flight analyzer measures mass-to-charge ratio. | Rapid and high-throughput determination of the molecular weight of the pentaose. aspariaglycomics.com |
| ESI-MS | Analyte in solution is nebulized and ionized by a high voltage, often producing multiply charged ions. | Provides accurate mass determination and is easily coupled with liquid chromatography (LC-MS) for analysis of complex mixtures. aspariaglycomics.com |
| Tandem MS (MS/MS) | Ions of a specific m/z are selected, fragmented (e.g., by collision-induced dissociation), and the fragments are analyzed. | Provides structural information, including monosaccharide sequence and linkage positions, by analyzing fragmentation patterns. frontiersin.org |
| LC-MS | Combines the separation power of liquid chromatography (e.g., HILIC) with the detection capabilities of mass spectrometry. | Separates the pentaose from other glycans or impurities before MS analysis, allowing for unambiguous characterization. nih.gov |
Affinity-Based Assays for Ligand-Receptor Interactions
Affinity-based assays are crucial for understanding the biological function of the this compound by characterizing its interactions with binding partners such as antibodies and lectins.
Glycan arrays are a high-throughput platform for profiling the interactions of glycan-binding proteins (GBPs). nih.govglycam.org In this technology, a collection of different glycans, including the this compound, are immobilized on a solid surface, such as a glass slide. sinica.edu.tw This "chip" is then incubated with a fluorescently labeled protein, antibody, or even a whole virus, and binding is detected by fluorescence scanning. sinica.edu.tw
The use of glycan arrays allows for the rapid screening of the binding specificity of a potential receptor against hundreds of different glycans simultaneously. nih.gov By including the this compound on such an array, researchers can identify which lectins or antibodies specifically recognize it. Furthermore, by including structurally related glycans, the fine specificity of the binding can be determined, revealing the key structural motifs required for recognition.
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the kinetics of molecular interactions. nih.govspringernature.com In a typical SPR experiment involving the Forssman antigen, one interacting partner (e.g., an anti-Forssman antibody or a lectin) is immobilized on a sensor chip surface. The this compound (the analyte) is then flowed over the surface at various concentrations. aragenbio.com
Table 3: Kinetic and Affinity Parameters from SPR
| Parameter | Symbol | Description | Unit |
|---|---|---|---|
| Association Rate Constant | kₐ | The rate at which the analyte (Forssman antigen) binds to the immobilized ligand. | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | A measure of binding affinity; the concentration of analyte at which 50% of the ligand binding sites are occupied at equilibrium. A lower Kₑ indicates higher affinity. Calculated as kₑ/kₐ. | M (molar) |
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying the binding between an antigen and an antibody. To assess the antigenicity of the this compound, a competitive ELISA is often employed.
In this format, the Forssman antigen, typically conjugated to a carrier protein or lipid to facilitate immobilization, is coated onto the wells of a microtiter plate. A fixed amount of a specific anti-Forssman antibody is pre-incubated with varying concentrations of the free this compound in solution. This mixture is then added to the coated wells. The free pentaose competes with the immobilized antigen for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of free pentaose in the solution. This bound antibody is then detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric or fluorescent signal.
This assay confirms that the pentaose possesses the specific antigenic epitope recognized by the antibody. nih.gov It can also be used to determine the relative binding affinity and specificity by testing the inhibitory capacity of structurally similar glycans.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are fundamental in the isolation and analytical assessment of oligosaccharides like the this compound. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase, allowing for both purification of the compound from complex mixtures and its analytical identification.
Thin Layer Chromatography (TLC) for Oligosaccharide Separation
Thin Layer Chromatography (TLC) serves as a rapid, simple, and versatile method for the separation and qualitative analysis of glycosphingolipids, including those containing the Forssman antigen. nih.gov The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica gel, which acts as the stationary phase. The plate is then placed in a sealed chamber containing a solvent or solvent mixture, the mobile phase. By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential affinities for the stationary and mobile phases. nih.gov
For neutral glycosphingolipids like the Forssman antigen, silica gel 60 high-performance TLC plates are commonly used. researchgate.net The separation is influenced by the polarity of the oligosaccharide; generally, glycosphingolipids with shorter carbohydrate chains exhibit higher mobility. researchgate.net A common solvent system for the separation of neutral glycosphingolipids is a mixture of chloroform, methanol, and water. The precise ratio of these solvents can be adjusted to optimize the separation of polar and non-polar species. nih.gov Following development, the separated oligosaccharides can be visualized by spraying the plate with a reagent that reacts with carbohydrates, such as an orcinol/sulfuric acid spray, followed by heating. nih.gov This results in colored spots, and the retention factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for identification purposes.
A study analyzing the hydrolysis of various oligosaccharides reported the TLC separation of this compound. While specific Rf values are dependent on the exact experimental conditions, this demonstrates the utility of TLC in monitoring reactions and assessing the purity of this oligosaccharide.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 HPTLC Plate |
| Mobile Phase | Chloroform/Methanol/Water (60:35:8, v/v/v) |
| Visualization | Orcinol/Sulfuric Acid Spray and Heating |
| Analyte Example | This compound |
Preparative Column Electrophoresis
Preparative column electrophoresis is a technique used for the purification of biomolecules, including oligosaccharides, based on their electrophoretic mobility. While specific applications to this compound are not extensively documented, the principles of the method are applicable to neutral oligosaccharides. This technique can be particularly useful for separating oligosaccharides of varying sizes. ijirmps.org
The methodology often involves polyacrylamide gel electrophoresis (PAGE) in a column format. ijirmps.org The sample containing the oligosaccharide mixture is loaded onto the top of a polyacrylamide gel column. An electric field is applied across the column, causing the charged molecules to migrate through the gel matrix. For neutral oligosaccharides, which lack an intrinsic charge, derivatization to introduce a charged group or the use of a buffer system containing borate can induce a charge. nih.gov Borate forms anionic complexes with the hydroxyl groups of the sugars, allowing them to migrate in the electric field. nih.gov
In a continuous elution setup, as the separated components reach the end of the column, they are eluted by a continuous flow of buffer and collected into fractions. ijirmps.org The separation resolution is influenced by the concentration of polyacrylamide in the gel, which determines the pore size. ijirmps.org This method allows for the purification of milligram quantities of size-homogeneous oligosaccharides, which can then be used for further structural and functional studies. ijirmps.org
Gas Chromatography
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile compounds. For non-volatile molecules like oligosaccharides, derivatization is a necessary prerequisite to increase their volatility. youtube.com This involves chemically modifying the hydroxyl groups of the carbohydrate to replace the polar hydrogens with less polar, more volatile groups. nih.gov
Common derivatization methods for carbohydrates include silylation, which converts hydroxyl groups to trimethylsilyl (TMS) ethers, or acetylation, which forms acetate esters. youtube.com The derivatized this compound can then be introduced into the gas chromatograph.
The GC system consists of a heated injection port, a column, and a detector. The sample is vaporized in the injector and carried through the column by an inert carrier gas (the mobile phase), such as helium or nitrogen. The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. Separation occurs based on the differential partitioning of the derivatized oligosaccharide between the mobile and stationary phases. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature used for identification. Mass spectrometry is often coupled with GC (GC-MS), allowing for both the separation and the structural elucidation of the carbohydrate components based on their fragmentation patterns.
Crystallography for Molecular Interaction Details
Crystallography, particularly X-ray crystallography, is an indispensable tool for determining the three-dimensional atomic structure of molecules and their complexes. This technique provides unparalleled insight into the precise molecular interactions that govern biological recognition events, such as the binding of the this compound to proteins.
X-ray Crystallography of Forssman Pentaose-Protein Complexes
X-ray crystallography allows for the high-resolution structural determination of how the this compound is recognized by its protein binding partners. The process begins with the co-crystallization of the purified oligosaccharide with its target protein. This involves carefully screening various conditions to find the optimal environment for the formation of a well-ordered crystal lattice of the protein-pentaose complex.
Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded on a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule. By fitting the known chemical structure of the protein and the this compound into this map, a detailed three-dimensional model of the complex is built and refined.
A notable example is the crystal structure of the major capsid protein VP1 from Sheep Polyomavirus (ShPyV) in complex with the this compound. nih.gov This study revealed the atomic details of the interaction, showing that the terminal Forssman disaccharide, GalNAcα1-3GalNAc, is the primary determinant for binding. The structure elucidated a complex network of hydrogen bonds and van der Waals interactions between the sugar residues and the amino acid side chains in the binding pocket of the VP1 protein. nih.gov Such detailed structural information is crucial for understanding viral tropism and the molecular basis of antigen recognition. nih.gov
| Parameter | Value |
|---|---|
| PDB ID | Not explicitly stated in the abstract |
| Resolution (Å) | 1.92 |
| Method | X-ray Diffraction |
| Protein | Sheep Polyomavirus Major Capsid Protein VP1 |
| Ligand | This compound |
| Key Interactions | Hydrogen bonds and van der Waals contacts primarily with the terminal GalNAcα1-3GalNAc disaccharide |
Research Applications and Future Directions
Development of Glycan-Based Probes and Tools
The ability to chemically synthesize and modify the Forssman antigen pentaose has been instrumental in creating specialized tools for research. These probes are essential for studying the interactions and functions of this specific glycan in various biological systems.
The chemical synthesis of the this compound, with the structure GalNAcα(1,3)GalNAcβ(1,3)Galα(1,4)Galβ(1,4)Glc, has been a significant focus of research. nih.gov Synthetic strategies have been developed to not only construct the core pentasaccharide but also to introduce functional groups that allow for its conjugation to other molecules. For instance, a functionalized tether can be incorporated into the synthetic scheme, which facilitates the attachment of the pentaose to immunogenic proteins, a critical step in the development of conjugate vaccines. nih.gov
One-pot glycosylation procedures have been established to streamline the synthesis of the Forssman antigen pentasaccharide and its derivatives. nih.gov This method allows for the efficient and stereoselective formation of the glycosidic linkages within the oligosaccharide chain. nih.gov Furthermore, the synthesis can be adapted to create derivatives where the N-acetylgalactosamine (GalNAc) units are partially or fully replaced by galactose (Gal), enabling the study of structure-activity relationships. nih.gov These synthetic approaches often utilize protecting groups like N-Troc (2,2,2-trichloroethoxycarbonyl) to control reactivity during the assembly of the oligosaccharide. nih.govnih.gov
A variety of functionalizations are available for the Forssman antigen, allowing for its application in diverse research contexts. These include the attachment of:
Biotin and Fluorescein: For detection and visualization in binding assays. elicityl-oligotech.com
Thiol, Maleimide, Azide, and Alkyne groups: For conjugation to proteins and other molecules through click chemistry or other ligation methods. elicityl-oligotech.com
Polyacrylamide (PAA): To create multivalent structures that can enhance binding avidity. elicityl-oligotech.com
These functionalized glycans serve as powerful tools for investigating the biological roles of the Forssman antigen.
The specific binding properties of the Forssman antigen have been exploited in affinity chromatography for the purification of molecules that recognize this glycan structure. A notable example is the use of immobilized Helix pomatia lectin, which specifically binds to terminal α1-3 linked N-acetylgalactosamine residues, a key feature of the Forssman antigen. nih.gov This technique has been successfully employed to purify Forssman glycolipids from complex mixtures, such as total lipid extracts of sheep and human type A erythrocyte stroma. nih.gov
In a typical affinity chromatography setup, the Forssman glycolipid binds to the lectin column in a solvent system with a high concentration of an organic solvent like tetrahydrofuran. nih.gov Elution of the specifically bound glycolipid is then achieved by introducing a solution containing N-acetylgalactosamine, which acts as a competitive inhibitor. nih.gov This method provides a rapid and efficient means of isolating Forssman-containing glycolipids based on their carbohydrate structure. nih.gov
Binding assays utilizing synthetic this compound have also been crucial in identifying and characterizing its binding partners. For example, studies have shown that the N-acetyl (NHAc) substituents and the length of the oligosaccharide chain are important for its binding to the lectin SLL-2 from the octocoral Sinularia lochmodes. nih.gov
Advancing Glycobiology Research
The study of the this compound contributes significantly to the broader field of glycobiology by providing insights into the fundamental roles of glycans in cellular processes and interactions.
Glycans play pivotal roles in a multitude of biological processes, including cell-cell communication, immune modulation, and development. longdom.orgnih.gov The Forssman antigen, as a specific glycan structure, serves as a model for understanding these complex interactions. The availability of synthetic Forssman antigen and its derivatives allows researchers to probe its involvement in various cellular activities. nih.gov
Experimental approaches to unravel the functions of glycans like the Forssman antigen include altering their structure or preventing their synthesis and observing the functional consequences. nih.gov For example, the interaction of the Forssman antigen with glycan-binding proteins, such as lectins, can mediate cell adhesion and signaling events. longdom.org By using functionalized Forssman antigen probes, these interactions can be studied in detail, shedding light on the molecular mechanisms that govern these processes.
A fascinating finding is that the synthetic this compound can directly induce morphological changes in Symbiodinium, a dinoflagellate that lives in symbiosis with corals. nih.gov This suggests that the Forssman antigen can act as a chemical mediator in biological systems, influencing cellular behavior. nih.gov
Glycans on the surface of host cells and pathogens are critical mediators of their interactions. nih.govbryant.edu These interactions can determine the outcome of an infection, influencing pathogen adherence, invasion, and evasion of the host immune system. nih.govnih.gov Some pathogens have evolved to express glycans that mimic those of the host, a strategy to avoid immune recognition. nih.gov
The role of the Forssman antigen in host-pathogen interactions is an active area of investigation. While it is known that pathogens can utilize host glycans for pathogenesis, it is not yet fully understood if viruses specifically use the Forssman antigen to target their hosts. biorxiv.org However, recent research has identified a viral protein from the sheep polyomavirus that specifically binds to the Forssman antigen, suggesting a potential role for this glycan in viral entry. biorxiv.org
The antigenic determinant of the Forssman antigen is the GalNAcα1-3GalNAcβ disaccharide. biorxiv.org The high specificity and affinity of the sheep polyomavirus protein for this structure underscore the potential importance of this glyco-interaction in the viral life cycle. biorxiv.org Further research in this area could reveal novel mechanisms of pathogenesis and open new avenues for therapeutic intervention.
Translational Research Prospects (Non-Clinical)
The knowledge gained from basic research on the this compound has the potential for translation into non-clinical applications that could ultimately benefit human and animal health. Non-clinical translational research encompasses a wide range of in vitro, in vivo, and ex vivo studies to assess the efficacy and safety of new therapeutic or diagnostic strategies. frontiersin.org
Given that the Forssman antigen is a tumor-associated carbohydrate antigen, its unique expression pattern on certain cancer cells could be exploited for the development of targeted therapies. The high specificity of binding partners, such as the sheep polyomavirus protein, to the Forssman antigen could be leveraged to design diagnostic tools for detecting Forssman-positive tumors or to deliver therapeutic agents specifically to these cells.
Furthermore, the involvement of the Forssman antigen in host-pathogen interactions suggests that it could be a target for the development of anti-infective agents. By blocking the interaction between pathogens and the Forssman antigen on host cells, it may be possible to prevent or treat infections.
The development of glycan-based probes and tools, as discussed in section 7.1, is a critical first step in these translational efforts. These tools are essential for identifying and validating the Forssman antigen as a biomarker and a therapeutic target in preclinical studies.
The unique structure and specific expression patterns of this compound have positioned it as a molecule of significant interest in various fields of biomedical research. Current investigations are exploring its potential as a diagnostic biomarker, a tool in the burgeoning fields of glycoengineering and synthetic biology, and as a target for novel immunotherapies. While much has been discovered, several questions regarding its precise physiological roles and interactions remain, paving the way for exciting future research.
Q & A
Q. What experimental techniques are commonly used to characterize Forssman antigen pentaose (FP)-protein interactions?
Methodological Answer:
- X-ray crystallography is employed to resolve atomic-level binding details. For example, the crystal structure of ShPyV VP1 bound to FP (10 mM) revealed interactions involving hydrophobic pockets and hydrogen bonds between terminal GalNAc residues and VP1 residues (Q266, F66cw) .
- Saturation Transfer Difference (STD) NMR detects FP binding in solution. A study using 20 µM VP1 and 1 mM FP identified specific proton resonances for FP, confirming binding specificity over competing glycans like 6’SL .
- Glycan array screening combined with cell-binding assays validates functional relevance, as demonstrated in ShPyV VP1 studies .
Q. How does the chain length of Forssman antigen oligosaccharides influence binding affinity?
Methodological Answer:
- Frontal affinity chromatography and surface plasmon resonance (SPR) quantify binding strength. For instance, extending the Forssman antigen from tri- to pentasaccharide increased SLL-2 binding affinity due to additional interactions with internal sugars .
- Structural studies suggest terminal trisaccharides (GalNAcα1-3GalNAcβ1-3Galα1-4Gal) are critical, while reducing-end sugars (e.g., Glc) do not contribute significantly .
Advanced Research Questions
Q. How can structural ambiguities in Forssman pentaose-protein complexes be resolved?
Methodological Answer:
- Bias-reduced omit maps in crystallography help validate electron density for FP. For example, the ShPyV VP1-FP structure used a 2.5 σ contour level to confirm FP positioning between VP1 monomers .
- Molecular dynamics simulations refine glycan conformations using restraints from crystallographic libraries (e.g., CCP4) to model flexible regions like the βGal-Glc linkage .
Q. What strategies address contradictory data in glycan array studies of FP-specific antibodies?
Methodological Answer:
- Donor-specific normalization accounts for individual variability in antibody repertoires. For example, IgM/IgG levels to FP varied significantly across human sera, necessitating cohort stratification .
- Competitive inhibition assays using synthetic glycans (e.g., globo-N-tetraose) distinguish FP-specific binding from cross-reactivity, as shown in VP1 studies .
Q. How can Forssman antigen-binding proteins be optimized for biomedical applications?
Methodological Answer:
- Site-directed mutagenesis of VP1 residues (e.g., Q266A) disrupts FP binding, enabling the design of probes with altered specificity .
- Fusion proteins incorporating VP1’s FP-binding domain and fluorescent tags enhance histological detection in malignant tissues .
Methodological Considerations
Q. What are common pitfalls in crystallizing FP-protein complexes, and how are they mitigated?
Methodological Answer:
Q. How do modifications to the Forssman antigen structure impact its recognition by lectins or antibodies?
Methodological Answer:
- Glycan branching assays : Substituting FP’s βGalNAc with fucose (as in blood group A) abolishes VP1 binding due to steric clashes .
- Isothermal titration calorimetry (ITC) measures thermodynamic changes when FP derivatives (e.g., methylated GalNAc) are tested against binding proteins .
Data Interpretation and Validation
Q. How can researchers validate the biological relevance of in vitro FP-binding data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
